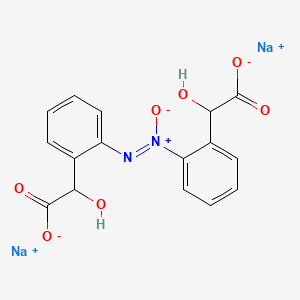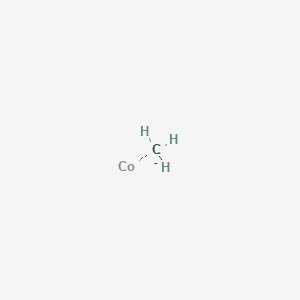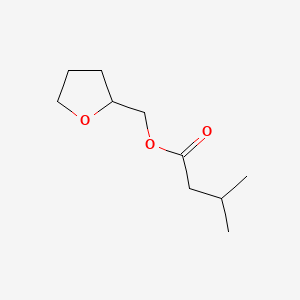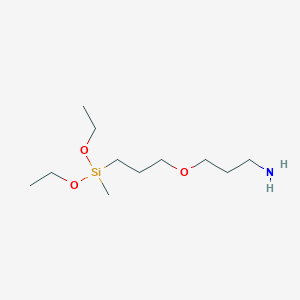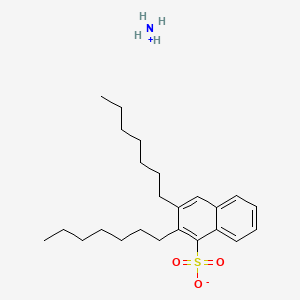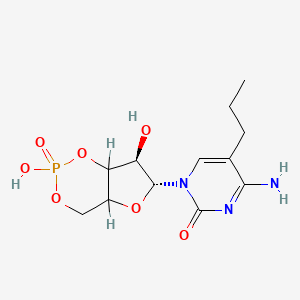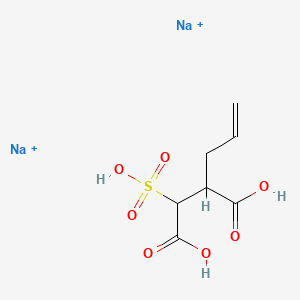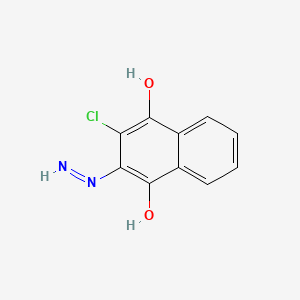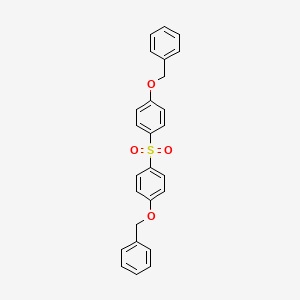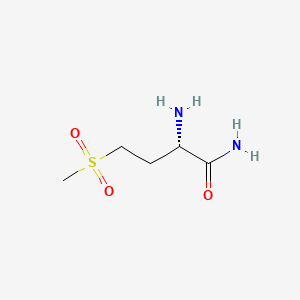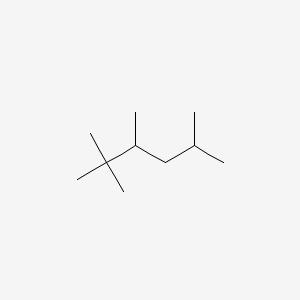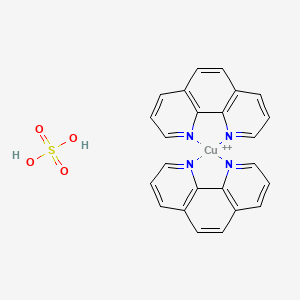
Bis(1,10-phenanthroline)copper(2+) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,10-phenanthroline)copper(2+) sulfate is a coordination compound where copper(II) is complexed with two molecules of 1,10-phenanthroline and one sulfate ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,10-phenanthroline)copper(2+) sulfate typically involves the reaction of copper(II) sulfate with 1,10-phenanthroline in an aqueous solution. The reaction conditions, such as pH and temperature, can significantly influence the morphology and size of the final product. For instance, at a pH of 2.0 and 5.0, microscale flower-like and long sheet-like structures are obtained, respectively. At higher pH values of 9.0 and 11.0, rod-like structures are formed .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bis(1,10-phenanthroline)copper(2+) sulfate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III).
Substitution Reactions: The 1,10-phenanthroline ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like sodium borohydride for reduction reactions and other ligands for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield copper(I) complexes, while substitution reactions can produce a variety of copper(II) complexes with different ligands.
Scientific Research Applications
Bis(1,10-phenanthroline)copper(2+) sulfate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions and as a reagent in analytical chemistry for the detection of certain ions.
Medicine: Research has explored its potential as an antitumor agent due to its cytotoxic properties.
Mechanism of Action
The mechanism of action of Bis(1,10-phenanthroline)copper(2+) sulfate involves its ability to interact with biological molecules, such as DNA. The copper center can bind to DNA, causing structural changes and potentially leading to DNA damage. This interaction is facilitated by the planar structure of the 1,10-phenanthroline ligands, which can intercalate between DNA base pairs .
Comparison with Similar Compounds
Similar Compounds
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I): This compound exhibits long-lived emission at room temperature and is luminescent in aqueous solutions.
Copper(II) complexes with 2,2’-bipyridine:
Uniqueness
Bis(1,10-phenanthroline)copper(2+) sulfate is unique due to its specific coordination environment and the presence of sulfate as a counterion. This gives it distinct chemical and physical properties compared to other copper(II) complexes with different ligands.
Properties
CAS No. |
21711-45-5 |
|---|---|
Molecular Formula |
C24H18CuN4O4S+2 |
Molecular Weight |
522.0 g/mol |
IUPAC Name |
copper;1,10-phenanthroline;sulfuric acid |
InChI |
InChI=1S/2C12H8N2.Cu.H2O4S/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h2*1-8H;;(H2,1,2,3,4)/q;;+2; |
InChI Key |
ONSVBGUORUTGOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.OS(=O)(=O)O.[Cu+2] |
Related CAS |
15823-71-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


